molecular formula C24H29N3O B4205189 N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide

N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide

Cat. No.: B4205189
M. Wt: 375.5 g/mol
InChI Key: NXLZZOLFRASSFL-UHFFFAOYSA-N
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Description

N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide is a complex organic compound that belongs to the class of quinoline derivatives This compound is characterized by its unique structure, which includes a quinoline core, a carboxamide group, and a diethylamino propyl side chain

Properties

IUPAC Name

N-[3-(diethylamino)propyl]-2-(4-methylphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O/c1-4-27(5-2)16-8-15-25-24(28)21-17-23(19-13-11-18(3)12-14-19)26-22-10-7-6-9-20(21)22/h6-7,9-14,17H,4-5,8,15-16H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXLZZOLFRASSFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCCNC(=O)C1=CC(=NC2=CC=CC=C21)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide typically involves multiple steps, starting with the preparation of the quinoline core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

The diethylamino propyl side chain is introduced through nucleophilic substitution reactions, where a suitable leaving group on the quinoline core is replaced by the diethylamino propyl group. This step may require the use of strong bases or catalysts to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of N4-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide involves scaling up the laboratory synthesis methods. This typically includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the consistent production of high-quality compound.

Chemical Reactions Analysis

Types of Reactions

N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the quinoline core, where nucleophiles replace suitable leaving groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Strong bases (e.g., sodium hydride), catalysts (e.g., palladium), and suitable solvents (e.g., dimethylformamide).

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Amines.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a fluorescent probe for imaging biological systems.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of N4-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The diethylamino propyl side chain may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability and efficacy.

Comparison with Similar Compounds

N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core but different substituents.

    Quinacrine: Another antimalarial compound with a distinct structure and mechanism of action.

    Quinoline N-oxides: Oxidized derivatives of quinoline with different chemical properties and applications.

The uniqueness of N4-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide
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N~4~-[3-(Diethylamino)propyl]-2-(4-methylphenyl)-4-quinolinecarboxamide

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